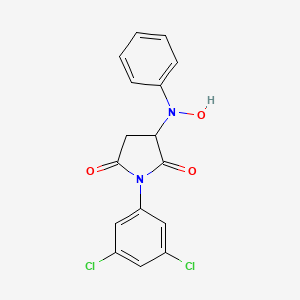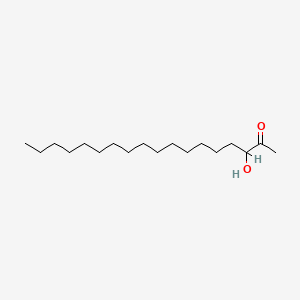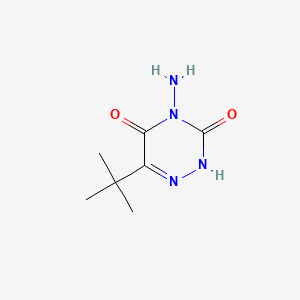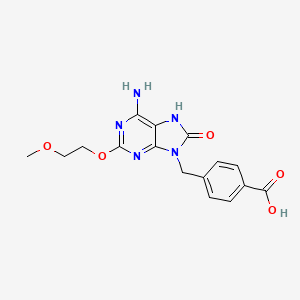
1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione is a member of pyrrolidines.
Aplicaciones Científicas De Investigación
Antimicrobial Screening and Chemotherapeutic Potential
Some novel azaimidoxy compounds, including 1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione derivatives, have been synthesized and screened for antimicrobial activities. This research explores their potential as chemotherapeutic agents due to their antimicrobial properties (Jain, Nagda, & Talesara, 2006).
Organic Synthesis and Medicinal Chemistry
A study focused on the conversion of pyrrolidine-2,5-dione to maleimide, highlighting the significance of these scaffolds in organic synthesis, medicinal chemistry, and drug development. The study provides insights into the properties of pyrrolidine-2,5-diones and their derivatives (Yan et al., 2018).
Multi-component Synthesis
Research on the multi-component synthesis of 3-aryl-1-(arylmethylideneamino)pyrrolidine-2,5-diones, including derivatives of 1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione, has been conducted. This showcases the compound's versatility in synthetic organic chemistry (Adib et al., 2010).
Anticancer Activity
A nitrogen mustard derivative of 2,5-pyrrolidinedione, structurally related to 1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione, demonstrated notable anticancer effects on mouse Sarcoma 180, suggesting potential applications in cancer treatment (Naik, Ambaye, & Gokhale, 1987).
Antibacterial Efficacy
The compound's derivatives have been synthesized and evaluated for their antibacterial efficacy, indicating their potential application in developing new antibacterial agents (Sheikh, Ingle, & Juneja, 2009).
Molecular Structure Analysis
The molecular and crystal structure of derivatives of pyrrolidine-2,5-dione has been studied, providing essential insights into its chemical properties and potential applications in various fields of chemistry (Ratajczak-Sitarz et al., 1990).
Photoluminescent Conjugated Polymers
Research into photoluminescent conjugated polymers containing derivatives of pyrrolidine-2,5-dione, like 1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione, has been conducted. This demonstrates the compound's utility in materials science, particularly in electronic applications due to its photoluminescent properties (Beyerlein & Tieke, 2000).
Anticonvulsant Activity
Studies have also explored the anticonvulsant activity of pyrrolidine-2,5-dione derivatives, suggesting their potential use in developing new treatments for epilepsy (Rybka et al., 2017).
Propiedades
Nombre del producto |
1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione |
|---|---|
Fórmula molecular |
C16H12Cl2N2O3 |
Peso molecular |
351.2 g/mol |
Nombre IUPAC |
1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-10-6-11(18)8-13(7-10)19-15(21)9-14(16(19)22)20(23)12-4-2-1-3-5-12/h1-8,14,23H,9H2 |
Clave InChI |
CXUMIBXWRDNFEW-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)N(C3=CC=CC=C3)O |
SMILES canónico |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)N(C3=CC=CC=C3)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-cyclopropyl-3-oxo-N-({4-[(pyrimidin-4-yl)carbamoyl]phenyl}methyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B1194540.png)
